molecular formula C6H14ClO4P B3053817 2-chloroethyl diethyl phosphate CAS No. 5630-71-7

2-chloroethyl diethyl phosphate

Cat. No.: B3053817
CAS No.: 5630-71-7
M. Wt: 216.6 g/mol
InChI Key: ICRCFQJHNPNPHN-UHFFFAOYSA-N
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Description

2-Chloroethyl diethyl phosphate is an organophosphate compound with the molecular formula C6H14ClO4P. It is known for its reactivity and is used in various chemical applications. The compound is characterized by the presence of a chloroethyl group attached to a diethyl phosphate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl diethyl phosphate can be synthesized through the reaction of diethyl phosphite with 2-chloroethanol. The reaction typically occurs under acidic conditions, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroethyl diethyl phosphate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloroethyl diethyl phosphate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites on biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and protein function, making it a potential candidate for use in chemotherapy .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Chloroethyl diethyl phosphate is unique due to its specific reactivity and the presence of both chloroethyl and diethyl phosphate groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloroethyl diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCFQJHNPNPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204839
Record name Phosphoric acid, 2-chloroethyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-71-7
Record name Phosphoric acid, 2-chloroethyl diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-chloroethyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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